Solubility Profile of 4-(Cyclopropylcarbamoyl)benzoic Acid in Organic Solvents: A Technical Guide
Solubility Profile of 4-(Cyclopropylcarbamoyl)benzoic Acid in Organic Solvents: A Technical Guide
Executive Summary
The solubility profile of 4-(Cyclopropylcarbamoyl)benzoic acid (CAS: 1798-82-9) is a critical parameter in the optimization of purification, recrystallization, and reaction kinetics during pharmaceutical intermediate synthesis. As a bifunctional molecule containing both a carboxylic acid and a cyclopropyl-amide motif, its dissolution behavior is governed by a complex interplay of hydrogen bonding (dimerization) and dielectric interactions.
This technical guide provides a rigorous framework for determining, modeling, and analyzing the solubility of this compound.[1] Unlike basic data sheets, this document details the thermodynamic mechanisms driving solubility in Class 2 and Class 3 organic solvents and establishes a self-validating protocol for generating high-precision Solid-Liquid Equilibrium (SLE) data.
Chemical Context & Theoretical Grounding
Structural Analysis & Predicted Behavior
4-(Cyclopropylcarbamoyl)benzoic acid possesses two distinct functionalities that dictate its solubility:
-
Benzoic Acid Moiety: Capable of forming cyclic dimers in non-polar solvents via intermolecular hydrogen bonds, significantly reducing solubility in low-polarity media (e.g., n-heptane).
-
Cyclopropyl-Amide Linkage: The amide group (
) acts as both a hydrogen bond donor and acceptor. The cyclopropyl group adds lipophilicity but also steric rigidity.
Thermodynamic Prediction:
-
Protic Solvents (Alcohols): Solubility will be highest due to the solvent's ability to disrupt acid dimers and solvate the amide group via H-bonding.
-
Aprotic Polar Solvents (DMSO, DMF): High solubility expected due to strong dipole-dipole interactions disrupting the crystal lattice.
-
Non-Polar Solvents (Hexane, Toluene): Minimal solubility expected; dissolution will be endothermic and entropically unfavorable.
Thermodynamic Modeling Framework
To extrapolate experimental data for process design, the Modified Apelblat Equation is the industry standard for this class of compounds. It correlates the mole fraction solubility (
Where
Experimental Protocol: Static Gravimetric Method
The following protocol is the "Gold Standard" for generating thermodynamic solubility data. It minimizes errors associated with supersaturation and temperature fluctuations.
Reagents & Apparatus
-
Solute: 4-(Cyclopropylcarbamoyl)benzoic acid (Purity
99.0%, confirmed via HPLC). -
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
-
Apparatus: Jacketed glass vessel (50 mL), circulating water bath (
K), magnetic stirrer, analytical balance ( g).
Step-by-Step Workflow
Figure 1: Workflow for the Static Gravimetric Determination of Solubility. Note the critical requirement to maintain temperature during sampling to prevent premature crystallization.
Critical Control Points (Self-Validating Steps)
-
Equilibrium Verification: Measure the concentration at 24 hours and 48 hours. If the deviation is
, the system is at equilibrium. -
Tyndall Effect Check: After filtration, shine a laser through the supernatant. Scattering indicates micro-crystals (supersaturation failure); re-filter if positive.
-
Mass Constancy: During drying, weigh the sample at 2-hour intervals until the mass change is
g.
Representative Solubility Data & Trends
While specific proprietary data for this intermediate varies by synthesis batch, the following profile represents the standard behavior for 4-(cyclopropylcarbamoyl)benzoic acid based on structural analogues (Benzoic Acid and Benzamide) [1, 2].
Solubility Trend (Mole Fraction )
Data is illustrative of relative magnitude trends.
| Temperature (K) | Methanol ( | Ethanol ( | Acetone ( | Toluene ( | Water ( |
| 283.15 | |||||
| 293.15 | -- | ||||
| 303.15 | -- | ||||
| 313.15 | -- | ||||
| 323.15 | -- |
Analysis:
-
Temperature Dependence: Solubility increases monotonically with temperature in all solvents, confirming an endothermic dissolution process (
). -
Solvent Polarity: Solubility follows the order: Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water .
-
Mechanism: The high solubility in Methanol is attributed to the solvent's ability to act as a proton donor to the amide carbonyl and a proton acceptor from the carboxylic acid, effectively solvating both ends of the molecule.
Thermodynamic Analysis & Process Implications
For drug development and crystallization design, raw data must be converted into thermodynamic parameters.
Dissolution Enthalpy & Entropy
Using the van't Hoff equation :
- (Enthalpy): Positive values (typically 15–40 kJ/mol for this class) indicate that heat is absorbed. Implication: Cooling crystallization is a viable purification method.
- (Entropy): Positive values indicate increased disorder upon dissolution.
Solvent Screening Logic for Crystallization
Figure 2: Decision Matrix for Solvent Selection based on Thermodynamic Solubility Parameters.
Conclusion
The solubility of 4-(Cyclopropylcarbamoyl)benzoic acid is dominated by its ability to form intermolecular hydrogen bonds. For process chemists:
-
Measurement: Use the Static Gravimetric Method; dynamic methods may suffer from hysteresis due to the compound's dimerization.
-
Modeling: The Modified Apelblat equation provides the most accurate fit (typically
) for interpolation. -
Application: Ethanol or Isopropanol are recommended for recrystallization processes due to their steep solubility-temperature gradients, allowing for high recovery yields upon cooling.
References
-
Wang, J., et al. "Solubility and Thermodynamic Properties of Benzoic Acid in Different Pure Solvents." Journal of Chemical & Engineering Data, vol. 52, no. 6, 2007. Link
-
Li, Y., et al. "Solubility determination and thermodynamic modeling of benzamide in mono-solvents and binary mixtures." Journal of Molecular Liquids, vol. 223, 2016. Link
- Sha, F., et al. "Thermodynamic Analysis of Solubility of Pharmaceutical Intermediates." Chemical Engineering Science, vol. 145, 2019.
-
Grant, D. J. W., et al. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Wiley-Interscience, 1990. Link
